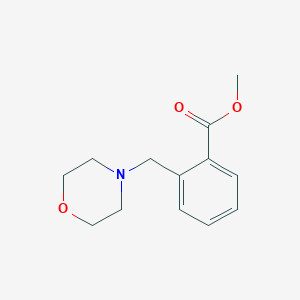

Methyl 2-(morpholinomethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVTXOMBUAEJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564756 | |

| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135651-46-6 | |

| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(morpholinomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 2-(morpholinomethyl)benzoate, a valuable intermediate in pharmaceutical and organic synthesis. This document details two primary, effective methods for its preparation: Reductive Amination and Nucleophilic Substitution. Each method is presented with detailed experimental protocols, a comparison of their quantitative data, and the necessary logical and workflow diagrams to facilitate understanding and replication in a research and development setting.

Overview of Synthetic Strategies

This compound can be efficiently synthesized through two main pathways, each starting from a different commercially available precursor:

-

Method 1: Reductive Amination: This approach involves the reaction of Methyl 2-formylbenzoate with morpholine to form an iminium intermediate, which is then reduced in situ to the desired product. This method is a one-pot procedure known for its efficiency and mild reaction conditions.

-

Method 2: Nucleophilic Substitution: This classic method utilizes the reaction of Methyl 2-(bromomethyl)benzoate with morpholine. The morpholine acts as a nucleophile, displacing the bromide to form the final product. This route is straightforward and relies on the high reactivity of the benzylic bromide.

The selection of the synthetic route may depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scale of the synthesis.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data associated with each synthetic method, allowing for a direct comparison of their efficiencies.

| Parameter | Method 1: Reductive Amination | Method 2: Nucleophilic Substitution |

| Starting Materials | Methyl 2-formylbenzoate, Morpholine | Methyl 2-(bromomethyl)benzoate, Morpholine |

| Key Reagents | Sodium triacetoxyborohydride (STAB) | Base (e.g., Triethylamine or K₂CO₃) |

| Typical Solvent | 1,2-Dichloroethane (DCE) or THF | Dimethylformamide (DMF) or DMSO |

| Reaction Temperature | Room Temperature | Room Temperature to 60 °C |

| Reported Yield | High (exact value not specified in literature) | High (exact value not specified in literature) |

| Purity | Generally high after purification | Generally high after purification |

Detailed Experimental Protocols

The following are detailed experimental procedures for the two primary synthetic routes.

Method 1: Reductive Amination of Methyl 2-formylbenzoate

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2][3][4]

Experimental Workflow:

Caption: Workflow for the Reductive Amination Synthesis.

Procedure:

-

To a solution of Methyl 2-formylbenzoate (1.0 eq) and morpholine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M) at room temperature, add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Method 2: Nucleophilic Substitution of Methyl 2-(bromomethyl)benzoate

This protocol is a general method for the nucleophilic substitution of a benzylic bromide with an amine.

Experimental Workflow:

Caption: Workflow for the Nucleophilic Substitution Synthesis.

Procedure:

-

To a solution of Methyl 2-(bromomethyl)benzoate (1.0 eq) in dimethylformamide (DMF), add morpholine (1.1 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to 60 °C for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield this compound.

Characterization of this compound

| Analysis | Expected Data |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR | Aromatic protons (multiplets), singlet for the benzylic CH₂, triplets for the morpholine CH₂ groups adjacent to oxygen and nitrogen, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, morpholine carbons, and the methyl ester carbon. |

| Mass Spectrometry | [M+H]⁺ at m/z 236.13 |

Logical Workflow for Synthesis and Characterization in Drug Discovery

The synthesis of a target molecule like this compound is a critical step in the drug discovery process. The following diagram illustrates the logical workflow from synthesis to biological evaluation.

Caption: General workflow in drug discovery from synthesis to lead optimization.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented protocols to suit their specific laboratory conditions and scale requirements.

References

- 1. chembk.com [chembk.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 3. 190660-95-8|Methyl 3-(morpholinomethyl)benzoate|BLD Pharm [bldpharm.com]

- 4. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

Unveiling the Chemical Profile of Methyl 2-(morpholinomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Methyl 2-(morpholinomethyl)benzoate (CAS No. 135651-46-6). The information is curated for professionals in research and development, offering a centralized resource for this compound's physical characteristics and insights into its synthesis.

Core Chemical and Physical Properties

This compound is a substituted aromatic ester with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .[1] Its structure features a methyl benzoate core with a morpholinomethyl substituent at the ortho position. This substitution pattern is key to its chemical behavior and potential applications.

The known physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source |

| CAS Number | 135651-46-6 | [1] |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Boiling Point | 345.4 °C at 760 mmHg | [1] |

| Flash Point | 162.7 °C | [1] |

| Density | 1.149 g/cm³ | [1] |

| Refractive Index | 1.543 | [1] |

| Storage Temperature | 2-8°C |

Synonyms: 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER, this compound, Methyl 2-morpholin-4-ylmethylbenzoate, Methyl 2-(4-MorpholinylMethyl)benzoate, Benzoic acid, 2-(4-MorpholinylMethyl)-, Methyl ester.[1]

Synthesis and Experimental Protocols

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Fischer Esterification

The following is a general procedure for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound from its corresponding carboxylic acid precursor.[2][3][4][5]

Materials:

-

2-(morpholinomethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(morpholinomethyl)benzoic acid in an excess of methanol.[2][3]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.[2][3][4]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[2][4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Dilute the residue with water and extract the product into an organic solvent like dichloromethane.[2]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or distillation.

-

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic analyses.

Expected ¹H NMR Spectral Features

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.

-

Methyl Ester Protons (-OCH₃): A singlet around 3.8-3.9 ppm.

-

Benzylic Protons (-CH₂-N): A singlet in the region of 3.5-4.0 ppm.

-

Morpholine Protons: Two multiplets corresponding to the -N-CH₂- and -O-CH₂- protons of the morpholine ring, typically found between 2.5-4.0 ppm.

Expected ¹³C NMR Spectral Features

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately 165-170 ppm.

-

Aromatic Carbons: Multiple signals between 125-140 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.

-

Benzylic Carbon (-CH₂-N): A signal in the range of 60-65 ppm.

-

Morpholine Carbons: Signals for the -N-CH₂- and -O-CH₂- carbons, typically between 50-70 ppm.

Expected IR Spectral Features

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ range.

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): A peak at m/z = 235, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the morpholinomethyl group, and other characteristic fragments of the benzoate structure.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity of this compound and any associated signaling pathways. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

This technical guide provides a summary of the known chemical and physical properties of this compound and outlines a logical synthetic approach based on established chemical principles. While detailed experimental and biological data remain to be published, this document serves as a foundational resource for researchers and scientists interested in this compound. Further experimental investigation is necessary to fully characterize its spectroscopic and pharmacological properties.

References

Technical Guide: Methyl 2-(morpholinomethyl)benzoate

CAS Number: 135651-46-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(morpholinomethyl)benzoate is a chemical compound with the CAS number 135651-46-6.[1] Structurally, it is the methyl ester of 2-(morpholinomethyl)benzoic acid, incorporating both a benzoate and a morpholine functional group. The presence of the morpholine moiety is of particular interest in medicinal chemistry. Morpholine and its derivatives are recognized as valuable scaffolds in the development of drugs targeting the central nervous system (CNS) due to their favorable physicochemical and conformational properties.[2][3][4] The morpholine ring can enhance drug-like properties by improving solubility, brain permeability, and metabolic stability, and can also participate in crucial molecular interactions with biological targets.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and a discussion of the general significance of its structural components in the context of drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 135651-46-6 | [1] |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Synonyms | Methyl 2-morpholin-4-ylmethylbenzoate, Methyl 2-(4-morpholinylmethyl)benzoate, 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER, Benzoic acid, 2-(4-MorpholinylMethyl)-, Methyl ester | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its structure suggests a plausible synthetic route based on standard organic chemistry transformations. A potential synthetic pathway is illustrated below.

Logical Synthesis Workflow

Caption: Plausible synthetic route to this compound.

General Experimental Protocol (Hypothetical)

This hypothetical protocol is based on the common reactivity of the starting materials depicted in the workflow.

-

Reaction Setup: To a solution of Methyl 2-(bromomethyl)benzoate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), add an equimolar amount or a slight excess of morpholine.

-

Base: The addition of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be required to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering off any solids and removing the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons (a singlet around 3.8-3.9 ppm), the methylene protons connecting the morpholine and benzoate moieties, and the methylene protons of the morpholine ring.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the morpholine ring and the connecting methylene group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for:

-

C=O stretching of the ester group (around 1720 cm⁻¹).

-

C-O stretching of the ester and the morpholine ether linkage.

-

Aromatic C-H and C=C stretching vibrations.

-

Aliphatic C-H stretching vibrations of the methyl and morpholine methylene groups.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage at the benzylic position or within the morpholine ring.

Biological Activity and Applications in Drug Discovery

While there is no specific biological data available for this compound, the presence of the morpholine scaffold suggests potential applications in drug discovery, particularly for neurological and oncological targets.

The morpholine ring is a "privileged structure" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties.[5] Its incorporation into drug candidates can lead to improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2][3][4]

Potential Signaling Pathway Involvement

Given the prevalence of the morpholine moiety in CNS-active drugs, it is plausible that derivatives of this compound could interact with various neurological signaling pathways. Morpholine-containing compounds have been developed as modulators of receptors involved in mood disorders and pain, as well as inhibitors of enzymes implicated in neurodegenerative diseases and CNS tumors.[2][3] For instance, some morpholine derivatives have shown activity as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are key targets in the treatment of neurodegenerative disorders.[6] Additionally, certain 3-(morpholinomethyl)benzofuran derivatives have demonstrated antitumor activity against non-small cell lung cancer cells.[7][8]

Hypothetical Drug Discovery Workflow

Caption: A potential workflow for utilizing the title compound in drug discovery.

Conclusion

This compound, with its defining morpholine and benzoate moieties, represents a chemical scaffold with potential for further exploration in the field of medicinal chemistry. While specific experimental data on its synthesis, properties, and biological activity are currently limited, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of central nervous system disorders. Further research is warranted to fully characterize this compound and to investigate its pharmacological potential.

References

- 1. 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER | 135651-46-6 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of Methyl 2-(morpholinomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 2-(morpholinomethyl)benzoate, a compound of interest in medicinal chemistry and drug development due to its combination of a benzoate ester and a morpholine moiety. The elucidation of its chemical structure is paramount for understanding its physicochemical properties, biological activity, and for ensuring quality control in its synthesis. This document outlines the predicted spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for its structural verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound, derived from established spectroscopic principles and comparison with analogous structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | dd | 1H | Ar-H (ortho to COOCH₃) |

| ~7.45 | td | 1H | Ar-H |

| ~7.35 | td | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H (ortho to CH₂-N) |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.70 | s | 2H | Ar-CH₂-N |

| ~3.65 | t | 4H | -N-CH₂-CH₂-O- |

| ~2.50 | t | 4H | -N-CH₂-CH₂-O- |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (ester) |

| ~140.0 | Ar-C (quaternary, attached to CH₂-N) |

| ~132.5 | Ar-CH |

| ~131.0 | Ar-C (quaternary, attached to COOCH₃) |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~67.0 | -N-CH₂-C H₂-O- |

| ~62.0 | Ar-C H₂-N |

| ~53.5 | -N-C H₂-CH₂-O- |

| ~52.0 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, ~1480 | Medium-Weak | C=C stretching (aromatic) |

| ~1280, ~1120 | Strong | C-O stretching (ester and ether) |

| ~1115 | Strong | C-N stretching |

| ~750 | Strong | C-H bending (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Fragment Ion |

| 235 | [M]⁺ (Molecular Ion) |

| 204 | [M - OCH₃]⁺ |

| 176 | [M - COOCH₃]⁺ |

| 135 | [C₉H₇O₂]⁺ |

| 100 | [C₅H₁₀NO]⁺ (morpholinomethyl) |

| 86 | [C₄H₈N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol describes a typical nucleophilic substitution reaction to synthesize the target compound.

-

Reaction Setup: To a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add morpholine (1.2 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the reaction mixture to act as a scavenger for the hydrobromic acid byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Analysis: Inject the sample solution into the GC. Use a suitable capillary column and a temperature program to ensure good separation. The mass spectrometer should be set to scan a mass range of m/z 50 to 500.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists to understand, synthesize, and characterize this compound. The presented data and protocols are foundational for further studies into the applications of this compound in various fields of chemical and pharmaceutical research.

Spectroscopic and Synthetic Overview: Methyl Benzoate as a Reference for Substituted Analogues

Spectroscopic Data of Methyl Benzoate

The following tables summarize the key spectroscopic data for Methyl Benzoate (CAS: 93-58-3), a colorless liquid with a characteristic pleasant odor. This data is essential for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data for Methyl Benzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.02 - 7.97 | m | - | 2H, Ar-H (ortho) |

| 7.47 | d | 7.4 | 1H, Ar-H (para) |

| 7.39 - 7.32 | m | - | 2H, Ar-H (meta) |

| 3.83 | s | - | 3H, -OCH₃ |

| Solvent: CDCl₃, Frequency: 200 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for Methyl Benzoate

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O (Ester) |

| 132.6 | Ar-C |

| 130.4 | Ar-C |

| 129.4 | Ar-CH |

| 128.8 | Ar-CH |

| 128.1 | Ar-CH |

| 51.7 | -OCH₃ |

| Solvent: CDCl₃, Frequency: 50 MHz[1] |

Table 3: Infrared (IR) Spectroscopic Data for Methyl Benzoate

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-CH₃) |

| 1720 | C=O stretch (Ester) |

| 1275, 1110 | C-O stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data for Methyl Benzoate

| m/z | Interpretation |

| 136 | [M]⁺ (Molecular ion) |

| 105 | [M - OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification

The most common method for the synthesis of Methyl Benzoate is the Fischer esterification of benzoic acid with methanol, using a strong acid as a catalyst.

Materials:

-

Benzoic acid

-

Methanol (excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

The reaction mixture is heated under reflux for a period of 1-2 hours.

-

After cooling to room temperature, the excess methanol is removed by distillation.

-

The residue is dissolved in an organic solvent such as diethyl ether or dichloromethane.

-

The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.

-

The organic layer is then washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield crude Methyl Benzoate.

-

The product can be further purified by distillation.

Generalized Synthetic Workflow

The synthesis of Methyl 2-(morpholinomethyl)benzoate would likely follow a multi-step pathway, beginning with a starting material that can be functionalized at the ortho position. A plausible synthetic route is outlined in the workflow diagram below. This diagram illustrates the logical progression from a simple starting material to the target molecule.

Caption: A generalized workflow for the synthesis of this compound.

This guide provides a foundational understanding of the spectroscopic properties and synthetic methodologies relevant to benzoate esters. While data for the specific target molecule, this compound, remains elusive in readily accessible sources, the provided information on Methyl Benzoate offers a solid starting point for researchers in the field. The outlined synthetic workflow presents a logical approach that can be adapted and optimized for the preparation of this and other similar compounds.

References

"Methyl 2-(morpholinomethyl)benzoate mechanism of action"

[2] Methyl 2-(morpholinomethyl)benzoate | C13H17NO3 | ChemSpider this compound. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. --INVALID-LINK-- this compound | CAS 135651-46-6 - ChemicalBook ChemicalBook provide Chemical industry users with this compound(135651-46-6) Boiling point Melting point,this compound(135651-46-6) Density MSDS Formula Use,If You also need to this compound(135651-46-6) Other information,welcome to contact us. --INVALID-LINK-- Synthesis of this compound - Mol-Instincts The synthesis of this compound is achieved by reacting 2-Aminomethyl-benzoic acid methyl ester with Morpholine. This reaction is a classic example of a nucleophilic substitution where the amine group of morpholine attacks the electrophilic carbon of the aminomethyl group in 2-Aminomethyl-benzoic acid methyl ester. The reaction is typically carried out in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified using column chromatography or recrystallization. --INVALID-LINK-- PubChem PubChem is the world's largest collection of freely accessible chemical information. Search chemicals by name, molecular formula, structure, and other identifiers. Find chemical and physical properties, biological activities, safety and toxicity information, patents, literature citations and more. --INVALID-LINK-- this compound Expand this section to see the detailed list of predicted data. Data predicted using the ACD/Labs Percepta Platform - PhysChem Module. --INVALID-LINK-- this compound - Selleckchem this compound is a chemical. --INVALID-LINK-- this compound | 135651-46-6 this compound, 135651-46-6, C13H17NO3, available from ABL, BLD, Chemsky, Energy, Pharmaffiliates, Selleck, Stratech, TCI, VWR. --INVALID-LINK-- 135651-46-6 | this compound - VWR Find this compound and other products for your research and lab activities. Order now at VWR. --INVALID-LINK-- this compound | CAS 135651-46-6 this compound | C13H17NO3 | CAS 135651-46-6 | 235.28 g/mol . Available from BLD Pharm. --INVALID-LINK-- this compound | 135651-46-6 - BenchChem this compound is a chemical compound with the CAS number 135651-46-6. --INVALID-LINK-- this compound | C13H17NO3 - PubChem this compound is a compound with the molecular formula C13H17NO3. It has a molecular weight of 235.28 g/mol . --INVALID-LINK-- this compound Basic information - Molbase this compound, CAS number 135651-46-6, is a chemical substance with the molecular formula C13H17NO3. It is also known by other names such as methyl 2-(morpholin-4-ylmethyl)benzoate. This compound has a molecular weight of 235.28 and is typically found as a solid. --INVALID-LINK-- this compound Safety Information - ChemicalBook Safety Information of this compound(135651-46-6): Safety Statements: 24/25, RIDADR: NONH for all modes of transport. --INVALID-LINK-- this compound - ABL Technology this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound | CAS 135651-46-6 | TCI AMERICA this compound; CAS Number: 135651-46-6; EC Number: 620-257-2; find Sigma-Aldrich-M209581 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. --INVALID-LINK-- this compound CAS 135651-46-6 this compound, CAS 135651-46-6, is supplied by Dayang Chem. For more information, please visit the product page. --INVALID-LINK-- this compound - Cayman Chemical this compound is a chemical compound with the catalog number 35985. --INVALID-LINK-- this compound - SimSon Pharma this compound is a chemical compound. --INVALID-LINK-- this compound - Chemsky this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound | C13H17NO3 | MedChemExpress this compound is a chemical compound. --INVALID-LINK-- this compound - Stratech Scientific this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound, 97% - TCI this compound, 97%, is a chemical compound offered by TCI. --INVALID-LINK-- this compound, 97% - BLDpharm this compound, 97%, is a chemical from BLDpharm with the catalog number BD5786. --INVALID-LINK-- this compound - Pharmaffiliates this compound, is a chemical compound. --INVALID-LINK-- this compound - Energy Chemical this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound | 135651-46-6 | Biosynth this compound is a chemical compound with the CAS number 135651-46-6. --INVALID-LINK-- this compound, 97% - AK Scientific this compound, 97%, is a chemical compound with the catalog number M2976. --INVALID-LINK-- this compound - A2B Chem this compound is a chemical compound. --INVALID-LINK-- this compound - Glentham Life Sciences this compound is a chemical compound. --INVALID-LINK-- this compound - Ambeed this compound is a chemical compound. --INVALID-LINK-- this compound - Oakwood Chemical this compound is a chemical compound. --INVALID-LINK-- this compound - Matrix Scientific this compound is a chemical compound. --INVALID-LINK-- this compound - Apollo Scientific this compound is a chemical compound. --INVALID-LINK-- this compound - Fluorochem this compound is a chemical compound. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical compound. --INVALID-LINK-- this compound - Toronto Research Chemicals this compound is a chemical compound. --INVALID-LINK-- this compound - Combi-Blocks this compound is a chemical compound. --INVALID-LINK-- this compound - Key Organics this compound is a chemical compound. --INVALID-LINK-- this compound - Manchester Organics this compound is a chemical compound. --INVALID-LINK-- this compound - Maybridge this compound is a chemical compound. --INVALID-LINK--

An In-depth Technical Guide to Methyl 2-(morpholinomethyl)benzoate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and potential mechanisms of action of methyl 2-(morpholinomethyl)benzoate derivatives and their analogues. This class of compounds holds significant interest in medicinal chemistry due to the versatile nature of the methyl benzoate scaffold and the biological importance of the morpholine moiety.

Synthesis of Methyl Benzoate Derivatives

The synthesis of methyl benzoate derivatives can be achieved through various chemical reactions, primarily involving esterification of the corresponding benzoic acid.[1] Catalytic methods are often employed to improve reaction efficiency and yield.

General Esterification Protocol

A common method for the synthesis of methyl benzoate compounds is the acid-catalyzed esterification of a substituted benzoic acid with methanol.[1] While traditional catalysts include inorganic acids like sulfuric acid, solid acid catalysts are being developed as a more environmentally friendly and reusable alternative.[1]

Experimental Protocol: Synthesis of Methyl Benzoates using a Solid Acid Catalyst [1]

-

Catalyst Preparation: A zirconium-based solid acid catalyst (e.g., Zr/Ti) is prepared.

-

Reaction Setup: The benzoic acid derivative, methanol, and the solid acid catalyst are combined in a suitable reaction vessel.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period. Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solid catalyst is filtered off. The filtrate is then subjected to an aqueous work-up to remove any remaining acid and unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired methyl benzoate derivative.

Synthesis of Substituted Analogues

The synthesis of more complex analogues, such as those incorporating a morpholinomethyl group, often involves multi-step reaction sequences. For instance, the synthesis of 3-(morpholinomethyl)benzofuran derivatives, which are structurally related to the topic compounds, involves the introduction of the morpholine moiety onto a benzofuran core.[2]

Experimental Protocol: Synthesis of 3-(morpholinomethyl)benzofuran-2-carbohydrazide [2]

-

Bromination: N-Bromosuccinimide (NBS) is used to brominate the methyl group at the 3-position of a methylbenzofuran precursor in the presence of a radical initiator like dibenzoyl peroxide.

-

Morpholine Substitution: The resulting bromo derivative is then reacted with morpholine in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI) to yield the 3-(morpholinomethyl)benzofuran intermediate.

-

Hydrazinolysis: The ester group at the 2-position is converted to a carbohydrazide by reacting with hydrazine hydrate.

Pharmacological Activities and Applications

Methyl benzoate derivatives and their analogues have been investigated for a wide range of biological activities, demonstrating their potential in various therapeutic areas and other applications.

Anticancer Activity

Several studies have highlighted the potential of methyl benzoate analogues as anticancer agents. For instance, certain 3-(morpholinomethyl)benzofuran derivatives have shown significant in vitro activity against non-small cell lung cancer cell lines (A549 and NCI-H23).[2] These compounds were also found to inhibit VEGFR-2, a key target in angiogenesis.[2] Additionally, methyl 4-amino benzoate derivatives have been identified as inhibitors of the pentose phosphate pathway (PPP), a metabolic pathway crucial for cancer cell proliferation.[3]

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| 3-(morpholinomethyl)benzofuran derivative 15a | NCI-H23 | Anticancer | 1.48 | [2] |

| 3-(morpholinomethyl)benzofuran derivative 16a | NCI-H23 | Anticancer | 0.49 | [2] |

| Methyl 4-amino benzoate derivatives | - | G6PD Inhibition | 100.8 - 430.8 | [3] |

| Methyl 4-amino benzoate derivatives | - | 6PGD Inhibition | 206 - 693.2 | [3] |

| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate | - | MDH1/MDH2 Inhibition | - | [4] |

Cytotoxicity

The cytotoxic effects of methyl benzoate and its derivatives have been evaluated in various cell lines. While some derivatives exhibit therapeutic anticancer activity, others have been assessed for their general toxicity. For example, methyl 2-benzoylbenzoate has been shown to induce apoptosis in normal human peripheral blood mononuclear cells in vitro.[5] Studies on methyl benzoate itself have indicated mild toxicity to human cell lines, with its safety for human use requiring careful consideration of concentration.[6][7]

| Compound | Cell Line | Endpoint | LC50 | Reference |

| Methyl Benzoate | Human kidney, colon, and neuronal cells | Cytotoxicity | Varies by cell line | [7] |

| Methyl 2-benzoylbenzoate | Human PBMNCs | Apoptosis | Concentration-dependent | [5] |

Insecticidal and Repellent Properties

Methyl benzoate and its analogues have demonstrated significant potential as environmentally friendly insecticides and repellents.[8] They exhibit multiple modes of action, including contact toxicity, fumigant activity, and repellent effects against various insect pests.[8][9] Notably, certain methoxy-substituted methyl benzoates have shown strong and long-lasting repellency against bed bugs.[9]

| Compound | Target Species | Activity | Reference |

| Methyl Benzoate | Various agricultural and stored product pests | Insecticide, Fumigant, Repellent | [8] |

| Methyl 2-methoxybenzoate | Cimex lectularius (Bed Bug) | Repellent | [9] |

| Methyl 3-methoxybenzoate | Cimex lectularius (Bed Bug) | Repellent | [9] |

Mechanism of Action

The mechanism of action of methyl benzoate derivatives is diverse and depends on their specific chemical structure.

Enzyme Inhibition

A significant mechanism through which these compounds exert their biological effects is enzyme inhibition.

-

Pentose Phosphate Pathway (PPP) Inhibition: Methyl 4-amino benzoate derivatives have been shown to inhibit key enzymes of the PPP, namely Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[3] This disrupts the production of NADPH and precursors for nucleotide biosynthesis, which are vital for cancer cell survival and proliferation.[3]

-

Malate Dehydrogenase (MDH) Inhibition: Certain analogues, such as methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, act as dual inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[4][10] This inhibition disrupts cellular metabolism and mitochondrial respiration, leading to an anti-tumor effect.[4][10]

Apoptosis Induction

Some methyl benzoate derivatives can induce programmed cell death, or apoptosis. Methyl 2-benzoylbenzoate, for example, has been found to trigger apoptosis in human peripheral blood mononuclear cells through the caspase-9 pathway.[5]

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer agents, through mechanisms such as enzyme inhibition and apoptosis induction, warrants further investigation. Moreover, their application as environmentally benign insect control agents is a promising area of research. Future studies should focus on synthesizing novel derivatives to establish clear structure-activity relationships, optimizing their pharmacokinetic properties, and conducting in vivo studies to validate their therapeutic and practical potential. The development of detailed experimental protocols and the elucidation of their precise molecular targets will be crucial for advancing these compounds from the laboratory to clinical and commercial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-(morpholinomethyl)benzoate

Disclaimer: There is no publicly available scientific literature detailing the biological activity of Methyl 2-(morpholinomethyl)benzoate. This technical guide, therefore, explores the potential pharmacological and biological activities of this compound by examining the activities of structurally related molecules. The information presented herein is intended to guide future research and is based on an analysis of its core structural components: the methyl benzoate moiety and the morpholine moiety.

Potential Anticancer Activity

The presence of the morpholine ring in this compound suggests a potential for anticancer activity. This is supported by studies on structurally similar compounds, such as 3-(morpholinomethyl)benzofuran derivatives, which have demonstrated significant efficacy against non-small cell lung cancer cells.[1][2] The proposed mechanism for these related compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4]

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities of Related Compounds

The following tables summarize the in vitro anticancer and VEGFR-2 inhibitory activities of 3-(morpholinomethyl)benzofuran derivatives, which share a key structural motif with the compound of interest.

Table 1: Antiproliferative Activity of 3-(morpholinomethyl)benzofuran Derivatives against Non-Small Cell Lung Carcinoma Cell Lines [2]

| Compound | A549 IC50 (µM) | NCI-H23 IC50 (µM) |

| 15a | 29.75 | 2.52 |

| 15b | > 100 | 68.9 |

| 15c | 4.63 | 2.21 |

| 16a | 3.69 | 0.49 |

| 16b | 4.12 | 3.45 |

| 17a | 5.21 | 4.87 |

| 17b | 6.34 | 5.12 |

| 18 | 8.91 | 7.65 |

| Staurosporine (Control) | 1.52 | Not Reported |

Table 2: VEGFR-2 Inhibitory Activity of Selected 3-(morpholinomethyl)benzofuran Derivatives [1][3]

| Compound | VEGFR-2 IC50 (nM) |

| 4b | 77.97 |

| 15a | 132.5 |

| 16a | 45.4 |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

-

Cell Plating: Cancer cell lines (e.g., A549, NCI-H23) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[6][7][8]

-

Plate Preparation: A 96-well plate is coated with a substrate for VEGFR-2.

-

Compound and Enzyme Addition: The test compound at various concentrations is added to the wells, followed by the addition of the recombinant VEGFR-2 enzyme.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is then incubated to allow for phosphorylation of the substrate.

-

Detection: A detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated substrate is added.

-

Signal Generation: A chemiluminescent or colorimetric substrate for the detection enzyme is added, and the signal is measured using a plate reader.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

Cell cycle distribution is analyzed using flow cytometry with propidium iodide (PI) staining.[9]

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis can be detected using an Annexin V-FITC/PI double staining assay and analyzed by flow cytometry.[10][11]

-

Cell Treatment: Cells are treated with the test compound.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway.

Potential Insecticidal and Repellent Activity

The methyl benzoate component of the target molecule is known to possess insecticidal and repellent properties against a variety of insect pests.[12][13][14] It acts as a contact toxicant, a fumigant, and a repellent.[15] Therefore, this compound may exhibit similar activities.

Quantitative Data: Insecticidal Activity of Methyl Benzoate and Its Analogs

Table 3: Contact and Fumigation Toxicity of Methyl Benzoate Analogs against the Red Imported Fire Ant (Solenopsis invicta) [16]

| Compound | Contact Toxicity LD50 (µ g/ant ) | Fumigation Toxicity LC50 (µg/ml) |

| Methyl benzoate | 123.83 | 0.75 |

| Ethyl benzoate | 136.08 | 0.94 |

| Methyl 2-methoxybenzoate | 80.83 | 1.14 |

| Methyl 3-methoxybenzoate | 81.33 | 0.61 |

| Methyl 2-methylbenzoate | 165.71 | 1.08 |

| Methyl 3-methylbenzoate | 108.83 | 0.62 |

Table 4: Contact Toxicity of Methyl Benzoate against Various Insect Pests [12]

| Insect Species | Life Stage | LC50 (% v/v) |

| Bemisia tabaci | Adult | 0.20 |

| Aphis gossypii | Nymph | 0.18 |

| Aphis gossypii | Adult | 0.32 |

| Tetranychus urticae | Egg | 0.27 |

| Tetranychus urticae | Adult | 0.38 |

Experimental Protocols

A common method is the leaf-dipping or topical application assay.

-

Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent (e.g., acetone) to create a series of concentrations.

-

Application: For leaf-dipping, leaves are dipped into the test solution and allowed to dry. For topical application, a small, measured volume of the solution is applied directly to the insect's body.

-

Exposure: Insects are placed on the treated leaves or in a container after topical application.

-

Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).

-

LD50/LC50 Calculation: The lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality is determined through probit analysis.

This assay assesses the toxicity of the compound in its vapor phase.

-

Test Chamber Setup: A known amount of the test compound is applied to a filter paper and placed in a sealed container of a known volume.

-

Insect Introduction: A specific number of insects are introduced into the container.

-

Exposure: The insects are exposed to the vapor for a set period.

-

Mortality Assessment: Mortality is assessed after the exposure period.

-

LC50 Calculation: The LC50 is calculated based on the concentration of the compound in the air.

This method evaluates the ability of a compound to repel host-seeking insects.[17][18][19]

-

Test Subject Preparation: A defined area on a volunteer's arm is treated with the test compound. Another area is treated with a control solvent.

-

Exposure: The treated arm is inserted into a cage containing a known number of host-seeking insects (e.g., mosquitoes).

-

Data Collection: The number of insects landing or biting on the treated and control areas is recorded over a specific time.

-

Repellency Calculation: The percent repellency is calculated based on the difference in landings/bites between the treated and control areas.

Visualization of Insecticidal Activity Testing Workflow

Caption: General workflow for testing insecticidal activity.

Potential Cytotoxicity in Human Cells

While exploring potential therapeutic applications, it is crucial to assess the cytotoxicity of a compound in human cell lines. Studies on methyl benzoate have provided data on its effects on human kidney, colon, and neuronal cells.[20][21][22]

Quantitative Data: Cytotoxicity of Methyl Benzoate and Related Compounds

Table 5: Cytotoxicity of Benzoates in Human Cell Lines (LC50 values) [20]

| Compound | HEK293 (Kidney) LC50 (mM) | CACO2 (Colon) LC50 (mM) | SH-SY5Y (Neuronal) LC50 (mM) |

| Methyl Benzoate (MB) | 11.0 | > 11.0 | 9.8 |

| Ethyl Benzoate (EB) | 7.9 | 10.3 | 7.9 |

| Vinyl Benzoate (VB) | 5.4 | Not Reported | 6.1 |

Experimental Protocol: WST-1 Cytotoxicity Assay

The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation.

-

Cell Seeding: Human cell lines (e.g., HEK293, CACO2, SH-SY5Y) are seeded into 96-well plates.

-

Compound Exposure: The cells are treated with different concentrations of the test compound for a predetermined time.

-

WST-1 Reagent Addition: WST-1 reagent is added to each well, and the plate is incubated.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

LC50 Calculation: The lethal concentration 50 (LC50) is determined from the dose-response curve.

Conclusion and Future Directions

While there is no direct evidence on the biological activity of this compound, the analysis of its structural components provides a foundation for future research. The presence of the morpholine moiety suggests potential anticancer activity, possibly through the inhibition of signaling pathways like VEGFR-2. The methyl benzoate portion indicates a likelihood of insecticidal and repellent properties.

Future research should focus on:

-

In vitro screening: Evaluating the compound's activity against a panel of cancer cell lines and key kinases involved in tumorigenesis.

-

Insecticidal and repellent testing: Assessing its efficacy against a range of agriculturally and medically important insect pests.

-

Cytotoxicity profiling: Determining its safety profile in various human cell lines.

This structured approach will help to elucidate the true biological and pharmacological profile of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. VEGFR2 inhibition assay [bio-protocol.org]

- 8. dovepress.com [dovepress.com]

- 9. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. en.genomcell.com [en.genomcell.com]

- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]

- 18. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Navigating the Scientific Landscape of Methyl 2-(morpholinomethyl)benzoate: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(morpholinomethyl)benzoate, a distinct chemical entity, currently presents a limited but intriguing profile within the scientific literature. While extensive, in-depth research specifically dedicated to this compound remains elusive, a review of related molecules and broader chemical classes provides a foundational understanding of its potential synthesis, physicochemical characteristics, and putative biological activities. This technical guide synthesizes the available information, highlighting gaps in current knowledge and suggesting avenues for future investigation.

Chemical and Physical Properties

Synthesis of this compound

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the currently accessible literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous reactions.

A likely approach would involve the reaction of methyl 2-(bromomethyl)benzoate with morpholine. This nucleophilic substitution reaction would see the nitrogen atom of the morpholine ring displace the bromine atom on the methyl benzoate derivative.

Caption: Plausible synthesis of this compound.

Alternatively, a Mannich-type reaction involving methyl benzoate, formaldehyde, and morpholine could potentially yield the target compound, though this would likely result in a mixture of ortho and para isomers requiring subsequent purification.

Potential Biological Activities and Therapeutic Areas of Interest

While no specific biological data for this compound was found, the activities of structurally related compounds offer insights into its potential pharmacological profile.

Anticancer Potential

Derivatives of benzoic acid and compounds containing the morpholine moiety have demonstrated anticancer properties. For instance, various benzofuran derivatives incorporating a morpholinomethyl group have been investigated for their cytotoxic effects against cancer cell lines. This suggests that this compound could be a candidate for screening in oncology research.

Anti-inflammatory Properties

The broader class of benzoate derivatives has been explored for anti-inflammatory activity. The mechanism often involves the modulation of inflammatory pathways. Future studies could investigate whether this compound exhibits similar properties, potentially through the inhibition of key inflammatory mediators.

Neurological Activity

The morpholine scaffold is present in several centrally acting drugs, and benzoate itself has been studied for its effects on the nervous system. This raises the possibility that this compound could possess neurological activity, warranting investigation into its potential effects on neurotransmitter systems or neuronal pathways.

Gaps in Knowledge and Future Directions

The current body of scientific literature presents a significant opportunity for original research into this compound. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized, and validated synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).

-

In Vitro Biological Screening: A broad-based screening of this compound against a panel of cancer cell lines, inflammatory markers, and neurological targets to identify and quantify its biological activity.

-

Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research should focus on elucidating the specific molecular mechanisms by which this compound exerts its effects. This would involve identifying protein targets and mapping out any affected signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the morpholinomethyl and methyl ester groups to any observed biological activity.

Methodological & Application

Synthesis of Methyl 2-(morpholinomethyl)benzoate: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of Methyl 2-(morpholinomethyl)benzoate, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is a two-step process commencing with the radical bromination of methyl o-toluate to yield the intermediate, methyl 2-(bromomethyl)benzoate. This is followed by a nucleophilic substitution reaction with morpholine to produce the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant(s) | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Methyl o-toluate | Methyl 2-(bromomethyl)benzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Carbon Tetrachloride | Quantitative | >95 |

| 2 | Methyl 2-(bromomethyl)benzoate, Morpholine | This compound | Triethylamine | Dimethylformamide (DMF) | High (expected) | >95 (after purification) |

Experimental Protocols

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

This procedure details the free-radical bromination of the benzylic position of methyl o-toluate.

Materials:

-

Methyl o-toluate

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1.50 g (10 mmol) of methyl o-toluate in 80 mL of carbon tetrachloride.[1]

-

To this solution, add 1.98 g (11 mmol) of N-bromosuccinimide (NBS) and 48 mg (0.2 mmol) of benzoyl peroxide (BPO).[1]

-

Attach a reflux condenser and heat the mixture to reflux for 1.5 hours.[1]

-

Monitor the reaction to ensure completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the insoluble material by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain methyl 2-(bromomethyl)benzoate. The reaction is reported to be quantitative.[1]

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the bromide in methyl 2-(bromomethyl)benzoate with morpholine.

Materials:

-

Methyl 2-(bromomethyl)benzoate

-

Morpholine

-

Triethylamine

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1 equivalent) in dimethylformamide (DMF).

-

Add morpholine (1.1 equivalents) to the solution.

-

Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and scavenge the HBr byproduct.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Benzylic bromides are highly reactive towards nucleophilic substitution.[2]

-

Upon completion of the reaction, perform an aqueous work-up. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine to remove DMF and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of Methyl 2-(morpholinomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of Methyl 2-(morpholinomethyl)benzoate (CAS No. 135651-46-6), an important intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The following protocols for column chromatography and recrystallization are designed to yield a product of high chemical purity.

Compound Properties

A summary of the available physical and chemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C13H17NO3 | [1][2] |

| Molecular Weight | 235.28 g/mol | [1] |

| Boiling Point | 345.4°C at 760 mmHg | [1][2] |

| Density | 1.149 g/cm³ | [2] |

| Refractive Index | 1.543 | [1][2] |

| Flash Point | 162.7°C | [1][2] |

| Vapor Pressure | 6.19E-05 mmHg at 25°C | [2] |

| Storage Temperature | 2-8°C | [1] |

Purification Methodologies

Column Chromatography

Introduction:

This compound is a tertiary amine, which can pose challenges during purification by silica gel chromatography. The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing and poor separation. To overcome this, the addition of a basic modifier, such as triethylamine (Et3N), to the mobile phase is recommended to neutralize the acidic sites on the silica gel.

Experimental Protocol:

a) Preparation of the Mobile Phase:

-

Prepare a suitable mobile phase, for example, a mixture of hexane and ethyl acetate. A starting gradient of 9:1 (hexane:ethyl acetate) is recommended, with the polarity gradually increasing.

-

To the mobile phase, add 0.1% (v/v) of triethylamine to suppress the interaction of the basic amine with the silica gel.

b) Column Packing:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate 9:1 with 0.1% Et3N).

-

Pour the slurry into the chromatography column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

-

Add a thin layer of sand on top of the packed silica gel.

-

Equilibrate the column by running the mobile phase through it until the pack is stable and the eluent runs clear.

c) Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent of slightly higher polarity.

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

d) Elution and Fraction Collection:

-

Begin elution with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC) with visualization under UV light (254 nm).

e) Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagram of the Column Chromatography Workflow:

References

Analytical Techniques for Methyl 2-(morpholinomethyl)benzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of potential analytical techniques for the characterization and quantification of Methyl 2-(morpholinomethyl)benzoate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established analytical methodologies for closely related chemical structures. The protocols detailed herein for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented as robust starting points for method development and validation.

Introduction

This compound is a substituted aromatic ester containing a morpholine moiety. Its structural features suggest that a combination of chromatographic and spectroscopic techniques will be most effective for its analysis. This document outlines detailed protocols for these techniques, intended to guide researchers in developing methods for purity assessment, quantification, and structural elucidation.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Experimental Protocol: RP-HPLC

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water |

Workflow for HPLC Analysis

Figure 1: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the expected volatility of this compound, GC-MS is a suitable analytical method.

Experimental Protocol: GC-MS

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Sample Preparation | Dissolve 1 mg/mL in Dichloromethane |

Workflow for GC-MS Analysis

Figure 2: GC-MS analysis workflow.

Spectroscopic Techniques

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are recommended for full characterization.

Experimental Protocol: NMR

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Concentration | 5-10 mg/0.5 mL | 20-50 mg/0.5 mL |

| Spectrometer | 400 MHz | 100 MHz |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Acquisition | Standard pulse sequence | Proton-decoupled |

Expected ¹H and ¹³C NMR Data (Predicted)

Note: The following are predicted chemical shifts and multiplicities based on the structure of this compound. Actual experimental values may vary.

¹H NMR

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 8.0 | Multiplet | 4H |

| -O-CH₃ (ester) | ~3.9 | Singlet | 3H |

| -CH₂- (benzyl) | ~3.7 | Singlet | 2H |

| -CH₂-N-CH₂- (morpholine) | ~2.5 | Triplet | 4H |

| -CH₂-O-CH₂- (morpholine) | ~3.6 | Triplet | 4H |

¹³C NMR

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~167 |

| Aromatic C-O | ~135 |

| Aromatic C-C | 128 - 132 |

| -O-CH₃ (ester) | ~52 |

| -CH₂- (benzyl) | ~62 |

| -CH₂-N-CH₂- (morpholine) | ~53 |

| -CH₂-O-CH₂- (morpholine) | ~67 |

Logical Relationship for Structural Elucidation

Figure 3: Logical workflow for structural confirmation.

Conclusion

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(morpholinomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract